Stereocenter Count and Diastereomeric Complexity as a Reactivity Control Parameter
CAS 347186-61-2 possesses 2 undefined atom stereocenters, classifying it as a mixture of diastereomers [1]. In contrast, the trans‑configured analogue (CAS 1222709‑27‑4) has 2 defined atom stereocenters (trans‑1,3‑disubstituted cyclohexane with defined R,R‑configuration) and zero undefined stereocenters [2]. The 4‑position analogue (CAS 177583‑27‑6) has zero defined and zero undefined stereocenters in its most common entry [3]. This difference means the target compound provides distinct diastereomeric products upon amine derivatisation, whereas the single‑isomer analogues yield stereochemically homogeneous derivatives. For applications where ring conformation influences biological target engagement, the diastereomeric mixture can serve as a screening tool to identify the more active isomer before committing to stereodefined synthesis.
| Evidence Dimension | Stereochemical descriptor count (defined/undefined) |
|---|---|
| Target Compound Data | 2 undefined, 0 defined |
| Comparator Or Baseline | CAS 1222709-27-4: 2 defined, 0 undefined; CAS 177583-27-6: 0 defined, 0 undefined |
| Quantified Difference | Delta = +2 undefined stereocenters vs. single-isomer or achiral analogues |
| Conditions | Computed by Cactvs 3.4.8.18 and deposited in PubChem database |
Why This Matters
The presence of undefined stereocenters directly determines the stereoisomeric composition of downstream reaction products, making 347186-61-2 uniquely suited for diastereomer screening and process robustness studies compared to stereochemically locked analogues.
- [1] PubChem Compound Summary for CID 22713997. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 71685847, tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate. Retrieved April 2026. View Source
- [3] PubChem Compound Summary for CID 2756045. Retrieved April 2026. View Source
